2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne
Description
2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne is a furan-based compound featuring a 4-fluorophenoxy substituent at the 5-position of the furyl ring and an ethyne (acetylene) group at the 2-position. The ethyne moiety introduces rigidity and electron-deficient character, while the fluorophenoxy group enhances lipophilicity and metabolic stability. Potential applications may include medicinal chemistry (e.g., kinase inhibitors or antidiabetic agents) or materials science, inferred from structurally related compounds .
Properties
Molecular Formula |
C12H7FO2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-ethynyl-5-(4-fluorophenoxy)furan |
InChI |
InChI=1S/C12H7FO2/c1-2-10-7-8-12(14-10)15-11-5-3-9(13)4-6-11/h1,3-8H |
InChI Key |
AWODTHBWBBOGFO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(O1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological activities of 2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne and analogs:
Key Observations:
Ethyne vs. Flexible Linkers: The ethyne group in the target compound contrasts with the ethyl linker in 5-[2-(4-fluorophenoxy)ethyl]thiazolidine-2,4-dione.
Fluorophenoxy vs. Nitrofuran: Unlike carcinogenic nitrofurans (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), the target compound lacks a nitro group, suggesting a safer profile .
Heterocyclic Moieties : Piperazine () and thiazolidinedione () substituents are associated with CNS and metabolic activities, respectively. The ethyne group may direct the target compound toward different targets, such as enzymes requiring π-π interactions.
Physicochemical and Electronic Properties
- Lipophilicity: The 4-fluorophenoxy group increases logP compared to non-fluorinated analogs (e.g., phenoxy derivatives), enhancing membrane permeability .
- Electron Effects : The ethyne group’s electron-withdrawing nature may stabilize adjacent electrophilic regions, contrasting with the electron-rich thiazolyl in nitrofurans .
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